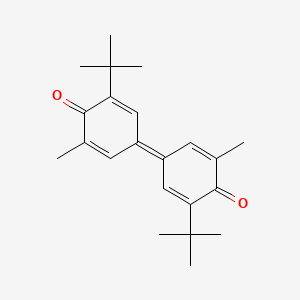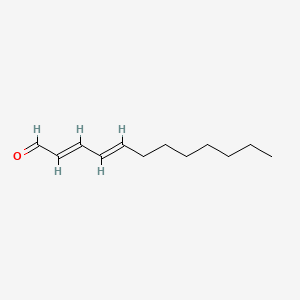
2-Méthyl-5-phénylthiophène
Vue d'ensemble
Description
2-Methyl-5-phenylthiophene is a heterocyclic aromatic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of a methyl group at the second position and a phenyl group at the fifth position makes this compound unique. Thiophenes are known for their stability and aromaticity, making them valuable in various chemical and industrial applications.
Applications De Recherche Scientifique
2-Methyl-5-phenylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of conductive polymers, dyes, and as intermediates in organic synthesis.
Mécanisme D'action
Mode of Action
It has been observed that the compound undergoes rapid spectral evolution, indicating that structural relaxation on the s1 potential energy surface occurs within approximately 100 femtoseconds .
Biochemical Pathways
It has been noted that the compound undergoes efficient intersystem crossing to the triplet manifold of states . This suggests that 2-Methyl-5-phenylthiophene may influence pathways related to energy transfer and electron transport .
Result of Action
The compound’s rapid spectral evolution and efficient intersystem crossing suggest that it may influence energy transfer and electron transport processes at the molecular level .
Analyse Biochimique
Biochemical Properties
It is known that thiophene derivatives, such as 2-Methyl-5-phenylthiophene, play a vital role in the development of advanced compounds with a variety of biological effects
Molecular Mechanism
Research on similar thiophene compounds suggests that structural relaxation on the S1 potential energy surface occurs within approximately 100 femtoseconds following excitation to the first singlet excited state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenylthiophene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene derivatives. For instance, 2-methylthiophene can undergo a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-Methyl-5-phenylthiophene .
Industrial Production Methods: Industrial production of 2-Methyl-5-phenylthiophene typically involves large-scale Friedel-Crafts reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-phenylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and acyl chlorides in the presence of Lewis acids.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or acylated thiophene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Comparaison Avec Des Composés Similaires
2-Methylthiophene: Lacks the phenyl group, making it less bulky and slightly less reactive in electrophilic substitution reactions.
5-Phenylthiophene: Lacks the methyl group, which affects its reactivity and steric properties.
2,5-Dimethylthiophene: Contains two methyl groups, which can influence its electronic properties and reactivity.
Uniqueness: 2-Methyl-5-phenylthiophene is unique due to the presence of both a methyl and a phenyl group. This combination provides a balance of electronic and steric effects, making it a versatile compound in various chemical reactions and applications. Its unique structure allows for specific interactions in biological systems, enhancing its potential as a bioactive molecule .
Propriétés
IUPAC Name |
2-methyl-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKXRPVOSZHILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428839 | |
| Record name | 2-methyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5069-26-1 | |
| Record name | 2-methyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2-methyl-5-phenylthiophene after it absorbs light?
A1: Upon absorbing light, 2-methyl-5-phenylthiophene undergoes a series of ultrafast processes. Initially, the molecule finds itself in an electronically excited state (S1) and undergoes structural relaxation within approximately 100 femtoseconds [, , ]. This means the molecule rearranges its shape very quickly after absorbing the light energy. Following this, the molecule transitions to a different electronic state known as the triplet state (T1) via a process called intersystem crossing. This transition occurs efficiently and is significantly faster in 2-methyl-5-phenylthiophene compared to its unsubstituted counterpart, 2-phenylthiophene [, , ].
Q2: How does methyl substitution affect the photochemical behavior of 2-phenylthiophene?
A2: Research indicates that methyl substitution plays a crucial role in dictating the excited-state dynamics of these compounds. For instance, 2-methyl-5-phenylthiophene exhibits a much faster rate of intersystem crossing (21.6 ps) compared to the slower rates observed in 2-phenylthiophene (102 ps) and 2,4-dimethyl-5-phenylthiophene (132 ps) []. This suggests that the presence and position of methyl groups significantly influence the molecule's journey through different electronic states after light absorption. Additionally, studies employing femtosecond stimulated Raman scattering (FSRS) revealed that 2-methyl-5-phenylthiophene undergoes a slow opening of the thiophene ring following initial relaxation and vibrational cooling in the excited state, ultimately leading to intersystem crossing []. This ring-opening process is likely influenced by the presence of the methyl substituents and highlights the intricate interplay between structure and photochemical behavior.
Q3: What research tools are used to study the excited-state dynamics of 2-methyl-5-phenylthiophene?
A3: Ultrafast transient absorption spectroscopy and femtosecond stimulated Raman scattering (FSRS) are powerful techniques used to unravel the photochemical secrets of 2-methyl-5-phenylthiophene [, , ]. These methods provide incredibly detailed information about the molecule's journey through different electronic states after absorbing light, capturing events that unfold within femtoseconds to picoseconds. Researchers combine these experimental techniques with quantum chemical calculations to gain a comprehensive understanding of the excited-state dynamics and structural changes occurring in the molecule [, ]. This combined approach allows for a detailed mapping of the excited-state potential energy surface and provides insights into the factors governing the molecule's photochemical behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)











